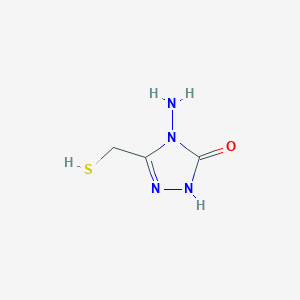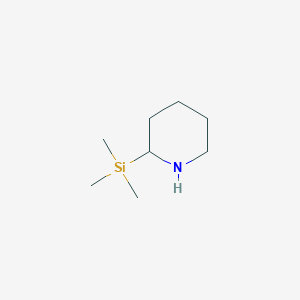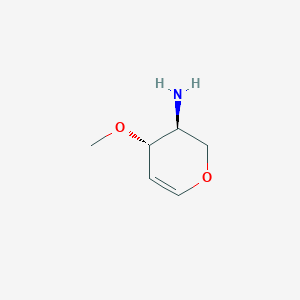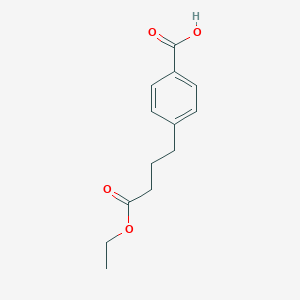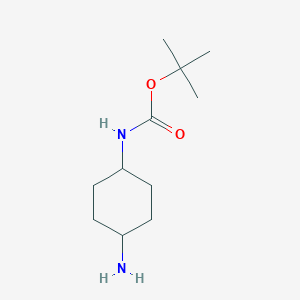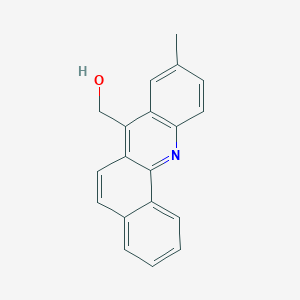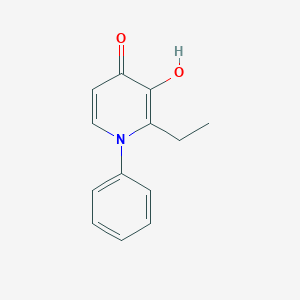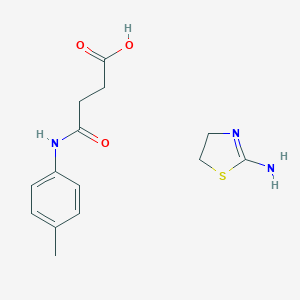
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as a thiazolyl hydrazone and is synthesized through a simple reaction between butanoic acid and 4,5-dihydro-2-thiazolamine.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of inflammation.
Efectos Bioquímicos Y Fisiológicos
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) has been shown to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of inflammation. Physiologically, this compound has been found to reduce inflammation and inhibit the growth of cancer cells in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) in lab experiments include its relatively simple synthesis method, its potential applications in the field of medicine, and its ability to inhibit the growth of cancer cells and reduce inflammation. However, the limitations of using this compound in lab experiments include the lack of a full understanding of its mechanism of action and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1). These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in the treatment of other diseases, such as bacterial and fungal infections. Additionally, future studies could focus on the potential toxicity of this compound and its effects on human cells and tissues.
In conclusion, Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is a chemical compound that has shown potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for further research. While its mechanism of action is not fully understood, its ability to inhibit the growth of cancer cells and reduce inflammation has been demonstrated in animal models. Further research is needed to fully understand the potential applications and limitations of this compound.
Métodos De Síntesis
The synthesis of Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is a straightforward process that involves the reaction between butanoic acid and 4,5-dihydro-2-thiazolamine. This reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) has shown potential applications in the field of medicine. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has shown promise in the treatment of bacterial and fungal infections.
Propiedades
Número CAS |
171088-73-6 |
|---|---|
Nombre del producto |
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) |
Fórmula molecular |
C14H19N3O3S |
Peso molecular |
309.39 g/mol |
Nombre IUPAC |
4,5-dihydro-1,3-thiazol-2-amine;4-(4-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO3.C3H6N2S/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15;4-3-5-1-2-6-3/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15);1-2H2,(H2,4,5) |
Clave InChI |
NHUWCFVZQQIZQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
Otros números CAS |
171088-73-6 |
Sinónimos |
4-((4-Methylphenyl)amino)-4-oxobutanoic acid compd. with 4,5-dihydro-2 -thiazolamine (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



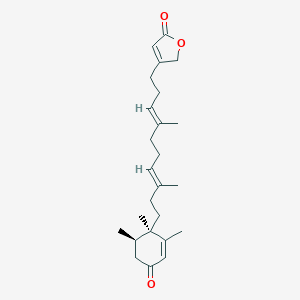
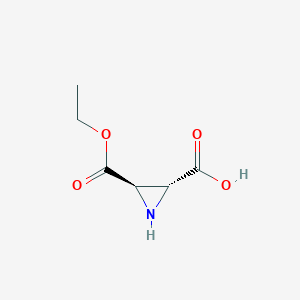
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
